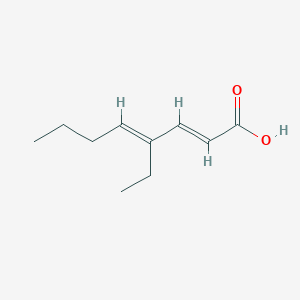

2,4-Octadienoic acid, 4-ethyl-

Description

Overview of Unsaturated Fatty Acid Derivatives in Contemporary Chemistry

Unsaturated fatty acids are carboxylic acids containing at least one double or triple bond in their aliphatic chain. nist.govnist.gov Their derivatives are a broad class of compounds with significant commercial and research interest. chemicalbook.com These molecules are fundamental components of lipids and are involved in numerous biological processes. norman-network.comepa.gov In industrial applications, they are utilized in the manufacturing of soaps, detergents, lubricants, and plastics. chemicalbook.com

The presence of double bonds in these molecules introduces the possibility of cis-trans isomerism, which significantly affects their molecular geometry and physical properties. Naturally occurring fatty acids are typically in the cis configuration. nist.gov The study of unsaturated fatty acid derivatives continues to be a vibrant area of research, with ongoing efforts to synthesize novel analogues with tailored properties for various applications.

Significance of Branched Alkyl Chains in Conjugated Dienoic Acid Systems

The incorporation of branched alkyl chains into the backbone of conjugated dienoic acids can induce significant changes in their physical and chemical characteristics. Branching can disrupt the regular packing of molecules in the solid state, which generally leads to lower melting points compared to their linear counterparts. nih.gov This modification of the molecular architecture can also influence the solubility of the compound in various solvents.

In the context of materials science, the introduction of branched alkyl chains on conjugated polymer backbones has been shown to affect the morphology of thin films. sielc.com This can have a profound impact on the electronic properties of the material, a critical factor in the development of organic electronics. For instance, branched side chains can reduce the tendency for strong π–π stacking interactions, which is essential for creating solution-processable semiconducting polymers. nih.gov

Research Landscape of 2,4-Octadienoic acid, 4-ethyl- and Analogues

Direct and extensive research on 2,4-Octadienoic acid, 4-ethyl- is limited in publicly available scientific literature. However, its chemical identity has been established.

| Property | Value |

| IUPAC Name | 4-Ethylocta-2,4-dienoic acid |

| CAS Number | 72928-47-3 |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.24 g/mol |

| Synonyms | 2,4-Octadienoic acid, 4-ethyl-; 4-Ethyl-2,4-octadienoic acid |

Data sourced from multiple references. epa.goveuropa.euchemwhat.com

The compound is listed in the European Commission's inventory of cosmetic ingredients, where its function is described as perfuming. norman-network.comchemwhat.com An analytical method for its separation using reverse-phase high-performance liquid chromatography (HPLC) has been reported. europa.eu

Given the scarcity of specific research on 2,4-Octadienoic acid, 4-ethyl-, its analogues provide valuable insights into its potential properties and applications. For instance, ethyl 2,4-decadienoate, a structurally related compound, is known as an important aroma compound in Bartlett pears. The synthesis of such compounds can be complex, often involving stereoselective methods to obtain the desired isomers. The study of these analogues suggests that 2,4-Octadienoic acid, 4-ethyl- likely possesses interesting organoleptic properties and that its synthesis would require careful control of stereochemistry. Further research into this and similar branched dienoic acids could uncover novel applications in flavor and fragrance chemistry, as well as in materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72928-47-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(2E,4E)-4-ethylocta-2,4-dienoic acid |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-9(4-2)7-8-10(11)12/h6-8H,3-5H2,1-2H3,(H,11,12)/b8-7+,9-6+ |

InChI Key |

BUTSDNCRRVJDHN-KHHFIZIMSA-N |

SMILES |

CCCC=C(CC)C=CC(=O)O |

Isomeric SMILES |

CCC/C=C(\CC)/C=C/C(=O)O |

Canonical SMILES |

CCCC=C(CC)C=CC(=O)O |

Other CAS No. |

72928-47-3 |

Origin of Product |

United States |

Stereochemical Considerations and Structural Features of 2,4 Octadienoic Acid, 4 Ethyl

Geometrical Isomerism of Conjugated Dienyl Systems

The conjugated C2=C3 and C4=C5 double bonds in 2,4-Octadienoic acid, 4-ethyl- are the basis for geometrical isomerism. Each double bond can exist in either a cis (Z) or trans (E) configuration, leading to four possible geometric isomers. The naming convention for these isomers specifies the configuration at each double bond. For instance, (2E,4E)-4-Ethyl-2,4-octadienoic acid indicates a trans configuration at both double bonds.

The stability of these isomers is influenced by steric hindrance. Generally, trans isomers are more stable than cis isomers due to reduced steric strain between substituents on the double bond. In conjugated dienes, the s-trans conformation (where the double bonds are on opposite sides of the central single bond) is typically of lower energy than the s-cis conformation (where they are on the same side). rsc.org The energy barrier for rotation around the central C3-C4 single bond is relatively low, allowing for interconversion between these conformers. tesisenred.netpnas.org

| Isomer Configuration | Common Name Notation | Predicted Relative Stability |

| (2E,4E) | trans, trans | Most Stable |

| (2E,4Z) | trans, cis | Moderately Stable |

| (2Z,4E) | cis, trans | Moderately Stable |

| (2Z,4Z) | cis, cis | Least Stable |

This table presents the predicted relative stability of the geometric isomers of 2,4-Octadienoic acid, 4-ethyl- based on general principles of steric hindrance in conjugated dienes.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for distinguishing between these geometric isomers. indexcopernicus.comacs.org In ¹H NMR, the coupling constants between vinylic protons can differentiate between cis and trans configurations. IR spectroscopy can also provide characteristic peaks for trans and cis double bonds.

Impact of 4-Ethyl Branching on Molecular Conformation

The ethyl group at the C4 position introduces a chiral center, meaning 2,4-Octadienoic acid, 4-ethyl- can exist as enantiomers (R and S forms). This branching also has a significant steric and electronic impact on the molecule's conformation.

The steric bulk of the ethyl group can influence the preferred rotational conformation around the C3-C4 single bond. It may increase the energy of the s-cis conformation due to steric clashes with other parts of the molecule, thereby favoring the s-trans conformation to a greater extent than in an unbranched diene. embibe.com This steric hindrance can affect the planarity of the conjugated system, potentially leading to a slight twisting of the molecule to alleviate strain.

Electronically, the ethyl group is an electron-donating group (+I effect). embibe.com This inductive effect can subtly influence the electron density distribution within the conjugated π-system, which in turn can affect the molecule's reactivity and spectroscopic properties.

| Feature | Impact of 4-Ethyl Branching |

| Chirality | Introduces a chiral center at C4, leading to R/S enantiomers. |

| Conformation | Increases steric hindrance, likely favoring the s-trans conformation. |

| Planarity | May cause slight deviations from planarity to minimize steric strain. |

| Electronic Properties | Acts as an electron-donating group, influencing the electron density of the conjugated system. |

This table summarizes the key impacts of the 4-ethyl branch on the molecular characteristics of 2,4-Octadienoic acid, 4-ethyl-.

Theoretical Stereochemistry of Dienoic Acids

Theoretical and computational chemistry provide valuable insights into the stereochemistry of dienoic acids. Current time information in Bangalore, IN. Density Functional Theory (DFT) calculations can be used to model the geometries and relative energies of different stereoisomers. Current time information in Bangalore, IN. Such studies on related conjugated systems have shown that the (E,E) isomer is generally the most thermodynamically stable due to minimized steric interactions. researchgate.net

Computational models can also predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to confirm the structure and stereochemistry of a synthesized or isolated compound. acs.orgCurrent time information in Bangalore, IN. For example, theoretical calculations on penta-2,4-dienoic acid have been used to simulate its IR and Raman spectra, aiding in the differentiation of its cis and trans isomers. Current time information in Bangalore, IN.

The study of the theoretical stereochemistry of dienoic acids also extends to their reactivity. The conformation of the diene (s-cis vs. s-trans) is critical in reactions like the Diels-Alder cycloaddition, where the s-cis conformation is required for the reaction to proceed. The presence of substituents like the 4-ethyl group can influence the equilibrium between these conformations and thus affect the reaction kinetics.

| Property | Theoretical Prediction for (2E,4E)-4-Ethyl-2,4-octadienoic acid |

| Lowest Energy Conformation | Expected to be the s-trans conformer. |

| Bond Lengths (Conjugated System) | C2=C3 and C4=C5 bonds will be slightly longer than isolated double bonds; C3-C4 bond will be shorter than a typical single bond. |

| Vibrational Frequencies (IR) | Characteristic C=C stretching frequencies for the conjugated system, with distinct patterns for different isomers. |

This table outlines the expected theoretical properties for the (2E,4E) isomer of 2,4-Octadienoic acid, 4-ethyl- based on established principles of conjugated systems.

Elucidation of Reaction Mechanisms and Chemical Transformations of 2,4 Octadienoic Acid, 4 Ethyl

Isomerization Reactions of Branched Unsaturated Carboxylic Acids

Isomerization reactions in unsaturated carboxylic acids like 2,4-octadienoic acid, 4-ethyl- can involve the geometric rearrangement of substituents around the double bonds (cis/trans or E/Z isomerization) or the migration of the double bonds along the carbon chain (positional isomerization). These transformations can be induced by light, acid, or base catalysis.

The absorption of ultraviolet light can induce isomerization in conjugated systems. For α,β-unsaturated carboxylic acids, irradiation can lead to a contra-thermodynamic positional isomerization, converting the α,β-isomer into the corresponding β,γ-unsaturated isomer. researchgate.net This process is often reversible and can lead to a photostationary state containing a mixture of isomers.

In the case of 2,4-octadienoic acid, 4-ethyl-, two primary photoisomerization pathways are plausible:

E/Z Isomerization: The molecule, which is typically synthesized as the more stable (2E,4E)-isomer, can undergo isomerization around either the C2=C3 or C4=C5 double bond upon UV irradiation, leading to the formation of (2Z,4E), (2E,4Z), and (2Z,4Z) isomers.

Positional Isomerization: A transient photoenol, formed via a Current time information in Durgapur, IN.acs.org-hydride shift from the excited state of the Z-isomer, can be protonated to yield an α-branched β,γ-alkenyl ester or acid. acs.orgresearchgate.net This suggests that 2,4-octadienoic acid, 4-ethyl- could potentially isomerize to form 3,5-octadienoic acid derivatives.

Base-catalyzed isomerization reactions typically proceed through the formation of a carbanion intermediate. The equilibrium position is driven by the formation of the most thermodynamically stable conjugated system. mdma.ch For dienoic acids, strong alkaline conditions and high temperatures are often required to facilitate double bond migration. thieme-connect.de

For 2,4-octadienoic acid, 4-ethyl-, a strong base can abstract a proton from the carbon alpha to the carbonyl group or from the allylic C6 position. This generates a resonance-stabilized carbanion (enolate). Reprotonation of this intermediate can lead to either the starting material or a different isomer. While mild base-catalyzed procedures used in fatty acid analysis are designed to avoid isomerization of existing conjugated dienes nih.govresearchgate.net, more forceful conditions can shift the equilibrium. For instance, the isomerization of deca-2:4-dienoic acid in the presence of alkali at 180°C has been reported. rsc.org Similarly, alkali isomerization is a common method to produce conjugated linoleic acid (CLA) from linoleic acid, which involves moving non-conjugated double bonds into conjugation. scirp.orgjbiochemtech.comije.ir Given that the starting molecule is already conjugated, alkali-catalyzed reactions would primarily lead to E/Z isomerization or, under harsh conditions, potential migration to other conjugated or non-conjugated systems if thermodynamically favorable pathways exist.

Acid-catalyzed isomerization of olefins proceeds through a carbocation intermediate, which typically leads to the most thermodynamically stable isomer. google.com This mechanism can result in both positional and geometric isomerization. In the context of conjugated dienoic acids, acid catalysis often converts cis isomers into the more stable all-trans configuration. nih.govresearchgate.netgoogle.com

When 2,4-octadienoic acid, 4-ethyl- is treated with a strong acid, protonation can occur at either of the double bonds, forming a resonance-stabilized allylic carbocation. Subsequent loss of a proton can regenerate the original diene or form a new isomer. This process tends to favor the formation of the most stable conjugated system. Studies on other conjugated dienoic acids, such as abietadienoic acids, have shown that acid catalysis can lead to a complex equilibrium mixture of several isomers. usda.gov

Table 1: Summary of Isomerization Conditions and Expected Outcomes for Conjugated Dienoic Acids

| Catalyst/Condition | Mechanism | Primary Outcome for 2,4-Dienoic Acids | Reference |

|---|---|---|---|

| UV Light (Photoisomerization) | Excited state intermediates, photoenols | E/Z isomerization; potential positional shift from α,β to β,γ isomers. | researchgate.netacs.org |

| Strong Alkali (e.g., KOH, high temp.) | Carbanion/enolate formation | Geometric (E/Z) isomerization; potential double bond migration under harsh conditions. | thieme-connect.dersc.org |

| Strong Acid (e.g., H₂SO₄, HCl) | Carbocation formation | Geometric (E/Z) isomerization toward the most stable trans,trans isomer; potential positional isomerization. | nih.govgoogle.comgoogle.comusda.gov |

Oxidative Transformations of the Dienyl Moiety

The electron-rich conjugated diene system in 2,4-octadienoic acid, 4-ethyl- is susceptible to attack by various oxidizing agents. The reactions can lead to epoxidation of one or both double bonds, or complete cleavage of the carbon chain.

The epoxidation of conjugated dienes presents a challenge of regioselectivity: which of the two double bonds will react? In 2,4-dienoic acids, the C2=C3 double bond is electron-deficient due to its conjugation with the electron-withdrawing carboxylic acid group, while the C4=C5 double bond is more electron-rich and thus more susceptible to electrophilic attack.

Research on similar substrates, such as tetradeca-2,4-dienoic acid, shows that epoxidation with reagents like m-chloroperoxybenzoic acid (mCPBA) or oxone occurs with high selectivity at the more nucleophilic C4=C5 double bond. cdnsciencepub.com Various catalytic systems have been developed to control the regio- and stereoselectivity of diene epoxidation. nih.govrsc.orgacs.org The choice of catalyst and oxidant can influence which double bond is targeted. For example, certain titanium and manganese-based catalysts can direct epoxidation to either the proximal or distal double bond relative to a directing group like a hydroxyl. nih.govacs.org For 2,4-octadienoic acid, 4-ethyl-, electrophilic epoxidation is strongly expected to yield 4,5-epoxy-4-ethyl-2-octenoic acid as the major product.

Table 2: Regioselectivity in the Epoxidation of Conjugated Dienes

| Reagent/Catalyst System | Typical Selectivity | Expected Major Product with 2,4-Octadienoic acid, 4-ethyl- | Reference |

|---|---|---|---|

| Peroxyacids (e.g., mCPBA), Oxone | Attack on the more electron-rich double bond | 4,5-epoxy-4-ethyl-2-octenoic acid | cdnsciencepub.commcgill.ca |

| Methyltrioxorhenium (MTO)/H₂O₂ | Highly effective for monoepoxidation; selectivity depends on substitution and geometry. | Likely 4,5-epoxide, but depends on specific conditions. | nih.gov |

| Manganese Salen Complexes | Preference for the less substituted double bond. | Product mixture, regioselectivity depends on specific complex and oxidant. | rsc.org |

| Titanium(IV)-salan/H₂O₂ | High preference for Z-olefins; can favor distal epoxidation in 2,4-pentadien-1-ols. | Selectivity dependent on substrate geometry. | acs.org |

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of 2,4-octadienoic acid, 4-ethyl- with ozone (O₃) would initially form a diozonide across the diene system. Subsequent workup determines the final products. masterorganicchemistry.com

Oxidative Workup (e.g., with hydrogen peroxide, H₂O₂): This cleaves the molecule at both double bonds, oxidizing the carbons to their highest possible oxidation state (carboxylic acids or ketones). Cleavage of 2,4-octadienoic acid, 4-ethyl- would be expected to produce pyruvic acid (from C2-C3), 2-oxo-butanoic acid (from C4-C5 and the ethyl group), and propionaldehyde (B47417) (from C6-C8), which would be further oxidized to propanoic acid.

Reductive Workup (e.g., with dimethyl sulfide, DMS, or zinc/water): This yields aldehydes or ketones. The expected products would be pyruvic acid (or its aldehyde equivalent), 2-oxo-butanal, and propionaldehyde.

Alternative methods for oxidative cleavage have been developed that can offer greater regioselectivity. acs.orgacs.org Certain iron or ruthenium catalysts can selectively cleave one double bond in a conjugated system, often the more electron-rich one, providing a pathway to mono-cleavage products rather than complete fragmentation of the diene moiety. rsc.orgresearchgate.net

Allylic and Wacker-Type Oxidations

The presence of a conjugated diene system and allylic positions in 2,4-Octadienoic acid, 4-ethyl- suggests its susceptibility to oxidation reactions.

Allylic Oxidation

Allylic oxidation involves the oxidation of a C-H bond at a position adjacent to a double bond. In the case of 2,4-Octadienoic acid, 4-ethyl-, the potential sites for allylic oxidation are the methylene (B1212753) group of the 4-ethyl substituent and the methyl group at the terminus of the octadienoic chain. Reagents like chromium-based compounds (e.g., chromic acid) are known to selectively oxidize allylic alcohols. acs.org While direct studies on 2,4-Octadienoic acid, 4-ethyl- are not available, it is plausible that under appropriate conditions, it could undergo allylic oxidation to introduce hydroxyl or carbonyl functionalities at these positions. The formation of reactive radical intermediates, such as alkoxyl and peroxyl radicals, has been observed in the decomposition of allylic hydroperoxides derived from similar terpene structures, which can be catalyzed by metal ions like iron. researchgate.net

Wacker-Type Oxidation

The Wacker process traditionally involves the palladium-catalyzed oxidation of a terminal alkene to a methyl ketone. libretexts.org For internal alkenes like those in 2,4-Octadienoic acid, 4-ethyl-, the classic Wacker oxidation is generally less efficient. d-nb.info However, recent advancements have led to the development of modified Wacker-type oxidation methods. These can be applied to internal olefins and may even proceed at remote sp3 C-H sites through a chain-walking mechanism catalyzed by nickel. d-nb.info A modified Wacker-type oxidation using a Pd(II)/Lewis acid catalyst system has also been reported for the transformation of unsaturated fatty acids and esters into their corresponding keto derivatives. science.gov This suggests that 2,4-Octadienoic acid, 4-ethyl- could potentially be oxidized to a ketone under such modified conditions. The reaction typically proceeds in the presence of a co-oxidant, and various conditions have been developed to accommodate acid-sensitive functional groups. libretexts.org

Addition Reactions Across Double Bonds

The conjugated double bonds in 2,4-Octadienoic acid, 4-ethyl- are prime sites for various addition reactions.

Hydrogenation Mechanisms

Catalytic hydrogenation is a common method to reduce the double bonds of unsaturated compounds. The hydrogenation of dienoic acids can be selective, with palladium-based catalysts often used to reduce one double bond while preserving the other. The general mechanism for heterogeneous catalytic hydrogenation involves the adsorption of the alkene onto the surface of a metal catalyst (like Pd/C), followed by the transfer of hydrogen atoms from the catalyst surface to the carbons of the double bond. masterorganicchemistry.com The process typically results in syn-addition of hydrogen. masterorganicchemistry.com For conjugated systems, both 1,2- and 1,4-addition of hydrogen are possible, leading to a mixture of products depending on the catalyst and reaction conditions. Frustrated Lewis pairs have also been explored as catalysts for hydrogenation. researchgate.net

Hydroformylation and Carbonylation Reactions

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, typically using a transition metal catalyst like rhodium or cobalt. wikipedia.org This reaction converts alkenes into aldehydes. wikipedia.org While industrially significant for terminal olefins, the hydroformylation of internal and conjugated olefins can be more complex, often requiring specific catalysts and conditions to control regioselectivity. wikipedia.orggoogle.com The development of rhodium-organophosphorus ligand complexes has improved the efficiency and recovery of the catalyst in the hydroformylation of unsaturated fatty acid esters. google.com

Carbonylation reactions, in a broader sense, introduce a carbonyl group into an organic molecule. These reactions are diverse and can be catalyzed by various transition metals.

Cycloaddition Reactions and Intramolecular Processes

The conjugated diene system in 2,4-Octadienoic acid, 4-ethyl- makes it a suitable substrate for cycloaddition reactions, most notably the Diels-Alder reaction. In a [4+2] cycloaddition, the diene reacts with a dienophile to form a six-membered ring. libretexts.org The reactivity of the diene can be influenced by the presence of the carboxylic acid or ester group. Intramolecular versions of these reactions are also possible if a suitable dienophile is present within the same molecule. acs.org

Intramolecular processes can also include cyclization reactions initiated by other means. For instance, heating certain octadecatrienoic acid ethyl esters can lead to intramolecular Diels-Alder reactions, forming complex cyclic structures. researchgate.net

Esterification and Hydrolysis Mechanisms

The carboxylic acid group of 2,4-Octadienoic acid, 4-ethyl- and its potential ester derivatives are central to their chemical identity and reactivity.

Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol, typically under acidic conditions. chemguide.co.uk The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

Hydrolysis

Ester hydrolysis is the reverse of esterification, breaking an ester down into a carboxylic acid and an alcohol. chemistrysteps.com This reaction can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. chemistrysteps.com The reaction is an equilibrium process. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible because the carboxylic acid formed is deprotonated by the strong base to form a carboxylate salt, which is unreactive towards further nucleophilic attack. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then expels the alkoxide leaving group. chemistrysteps.com

The rate of hydrolysis can be influenced by factors such as pH and temperature. acs.org

Cross-Metathesis Reactions for Olefin Derivatization

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. Cross-metathesis involves the reaction between two different alkenes. libretexts.orgsigmaaldrich.com For a molecule like 2,4-Octadienoic acid, 4-ethyl-, cross-metathesis with another olefin could lead to a variety of new unsaturated derivatives. The reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs catalysts. sigmaaldrich.comijsr.net The success and selectivity of cross-metathesis depend on the nature of the reacting olefins and the catalyst used. sigmaaldrich.com This reaction has been applied to unsaturated fatty acid esters to generate valuable industrial platform chemicals. ijsr.net

Biochemical Pathways and Biosynthesis of Branched Octadienoic Acids

Microbial Biosynthesis of Branched-Chain Fatty Acids

In many bacteria, particularly Gram-positive species, branched-chain fatty acids are significant components of membrane lipids, contributing to membrane fluidity. creative-proteomics.comfrontiersin.org Their synthesis relies on precursors derived from branched-chain amino acid (BCAA) catabolism. frontiersin.org

Role of Branched-Chain 2-Keto Acids as Precursors

The initiation of BCFA synthesis is directly linked to the metabolism of the BCAAs: valine, leucine, and isoleucine. mdpi.com The first step in this process is the transamination of these amino acids to their corresponding branched-chain α-keto acids (BCKAs). frontiersin.orgnih.gov

Valine is converted to α-ketoisovalerate (KIV) .

Leucine is converted to α-ketoisocaproate (KIC) .

Isoleucine is converted to α-keto-β-methylvalerate (KMV) . nih.gov

These BCKAs are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKD) complex. frontiersin.orgmdpi.comfrontiersin.org This reaction produces short, branched-chain acyl-CoA primers that are essential for initiating the synthesis of the final fatty acid. For instance, α-keto-β-methylvalerate (from isoleucine) is converted to 2-methylbutyryl-CoA, which serves as the primer for anteiso fatty acids. mdpi.com Similarly, KIV and KIC lead to isobutyryl-CoA and isovaleryl-CoA, the primers for iso-series fatty acids. frontiersin.org The high affinity of the BCKA decarboxylase for these branched-chain substrates is crucial for its function in fatty acid synthesis. nih.gov

Enzyme Systems Involved in Elongation and Desaturation (e.g., IlvC)

Once the branched-chain acyl-CoA primer is formed, the fatty acid chain is extended through a series of reactions catalyzed by the fatty acid synthase (FAS) system. The initial condensation step, catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), is highly selective for these branched primers in many bacteria. frontiersin.org

The enzyme IlvC , also known as ketol-acid reductoisomerase, plays a critical, albeit indirect, role. nih.gov It is a key enzyme in the de novo biosynthesis of the BCAAs themselves, not in the fatty acid elongation process directly. frontiersin.orgnih.gov IlvC catalyzes the conversion of acetohydroxy acids into dihydroxy valerates, a crucial step in producing valine and isoleucine. nih.govuniprot.orguniprot.org Therefore, the activity of IlvC directly impacts the availability of BCAA precursors, and consequently, the branched-chain acyl-CoA primers needed for BCFA synthesis. Deletion of the ilvC gene in bacteria like Xanthomonas campestris has been shown to alter the fatty acid composition, underscoring its importance in providing the necessary building blocks. frontiersin.orgnih.gov

Following elongation to the desired chain length (e.g., eight carbons), the formation of a dienoic acid requires the introduction of two double bonds. This is accomplished by desaturase enzymes. nih.gov These enzymes catalyze the formation of double bonds at specific positions in the fatty acyl chain, a process that typically requires molecular oxygen and a reduced pyridine (B92270) nucleotide like NADH or NADPH. ijs.siyoutube.com The synthesis of a 2,4-dienoic acid would necessitate a specific sequence of desaturation events, possibly in conjunction with elongation steps.

Key Enzymes in Branched-Chain Fatty Acid Biosynthesis

| Enzyme/System | Role | Precursors/Substrates | Products |

|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | Catalyzes the initial transamination of BCAAs. | Valine, Leucine, Isoleucine | α-ketoisovalerate, α-ketoisocaproate, α-keto-β-methylvalerate |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) | Oxidatively decarboxylates BCKAs to form primers. mdpi.comresearchgate.net | Branched-chain α-keto acids | Isobutyryl-CoA, Isovaleryl-CoA, 2-methylbutyryl-CoA |

| IlvC (Ketol-acid reductoisomerase) | Key enzyme in BCAA biosynthesis, supplying the ultimate precursors. nih.govnih.gov | Acetohydroxy acids | Dihydroxy valerates |

| Fatty Acid Synthase (FAS) | Elongates the primer by adding two-carbon units. ijs.si | Branched-chain acyl-CoA primers, Malonyl-CoA | Elongated fatty acyl-ACP |

| Desaturases | Introduce double bonds into the fatty acid chain. nih.gov | Saturated fatty acyl-CoA | Unsaturated fatty acids |

Identification of Metabolites from Microbial Cultures

The identification of BCFAs and other related metabolites from microbial cultures is routinely achieved using advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful platforms for this purpose. creative-proteomics.com These methods allow for the precise quantification and structural identification of fatty acids, including the differentiation of various branched isomers like iso and anteiso forms. creative-proteomics.comresearchgate.net For example, studies have successfully used these techniques to identify short-chain fatty acids such as isobutyric acid and other metabolites produced by anaerobic bacteria. nih.gov Such metabolite profiling is essential for understanding the end products of these biosynthetic pathways. nih.gov

Putative Biosynthetic Routes in Other Biological Systems (e.g., Marine Organisms)

Marine organisms, including bacteria and microalgae, are known producers of a vast array of fatty acids, including long-chain polyunsaturated fatty acids (PUFAs) like EPA and DHA. nih.govmdpi.com While the focus of marine research has often been on these longer fatty acids, the fundamental enzymatic machinery for fatty acid synthesis, including elongation and desaturation, is present and diverse. mdpi.comtci-thaijo.org

A putative pathway for a branched octadienoic acid in a marine microorganism would likely begin similarly to the microbial pathway, utilizing a branched-chain primer derived from BCAA catabolism. The subsequent steps would involve a minimal number of elongation cycles to produce an eight-carbon backbone. The introduction of the 2,4-conjugated double bond system would then be carried out by specific desaturases. The genetic capacity for diverse fatty acid production in marine microbes is widespread, and many biosynthetic pathways remain uncharacterized, suggesting that novel enzyme systems for such transformations could exist in this environment. nih.gov

Genetic and Enzymatic Studies of Dienoic Acid Formation

The formation of dienoic acids is governed by the coordinated action of elongase and desaturase enzymes, which are encoded by specific gene families. Genetic studies have identified key genes involved in these processes. For example, in the synthesis of Mead acid (20:3n-9), a dienoic acid, the genes Elovl5 (elongase), Fads1 (Δ5 desaturase), and Fads2 (Δ6 desaturase) have been shown to be essential. nih.gov Knockdown of these genes leads to a decrease in the product, demonstrating their direct role in the pathway. nih.gov

Transcriptome analysis in various organisms has also been used to identify differentially expressed genes encoding key enzymes related to fatty acid biosynthesis, providing insight into the molecular regulation of these pathways. peerj.com The construction of "cell factories" through genetic engineering, where desaturase genes from one organism are introduced into another, has successfully enabled the production of novel fatty acids, further illustrating the modular nature of these enzymatic systems. mdpi.com

Enzymatically, the creation of a dienoic acid requires at least two desaturation steps. Desaturases are specific for the position at which they introduce a double bond (e.g., Δ9, Δ6, Δ5). nih.govagrilife.org The synthesis of a 2,4-dienoic acid from a saturated precursor would require a unique set of desaturases or a single enzyme with unusual functionality. It could potentially involve the creation of a double bond, an isomerization step to shift its position, followed by a second desaturation to create the conjugated system.

Ecological Roles and Inter Species Chemical Communication of Branched Dienoic Acids

Role as Diffusible Signal Factors (DSF-family signals) in Quorum Sensing

Extensive research has been conducted on the role of various fatty acids and their derivatives as diffusible signal factors (DSFs) in bacterial quorum sensing, a process of cell-to-cell communication that orchestrates collective behaviors. These signaling molecules are crucial for regulating processes such as biofilm formation and virulence in a variety of bacteria. For instance, in the plant pathogen Xylella fastidiosa, the DSF family of signals is involved in inter-kingdom communication with its plant hosts and insect vectors. frontiersin.org However, a thorough review of the scientific literature reveals no specific studies that identify or characterize 2,4-Octadienoic acid, 4-ethyl- as a diffusible signal factor involved in quorum sensing.

Involvement in Plant-Microbe Interactions

The chemical dialogue between plants and microbes is intricate and involves a diverse array of signaling molecules that can modulate plant growth, defense, and symbiotic relationships. Lipids and fatty acids are recognized as important components of these interactions. For instance, in the interaction between plants and pathogenic bacteria, free fatty acids and their oxidized derivatives, oxylipins, can act as signaling molecules influencing virulence and plant defense responses. frontiersin.org Despite the established role of fatty acids in this context, there is currently no scientific literature that documents the involvement of 2,4-Octadienoic acid, 4-ethyl- in any aspect of plant-microbe interactions.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of "2,4-Octadienoic acid, 4-ethyl-" from reaction mixtures or natural extracts and for the resolution of its different isomeric forms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for this purpose.

HPLC is a versatile technique for the analysis of carboxylic acids. theseus.fi Method development for "2,4-Octadienoic acid, 4-ethyl-" focuses on selecting appropriate stationary and mobile phases to achieve optimal separation of the target analyte from impurities and to resolve its various isomers.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis and quantification of "2,4-Octadienoic acid, 4-ethyl-". The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Optimization of an RP-HPLC method involves the systematic adjustment of several parameters to achieve the desired resolution, peak shape, and analysis time. Key factors include the choice of stationary phase (e.g., C8 or C18), the composition of the mobile phase (typically a mixture of acetonitrile (B52724) and water), and the pH of the mobile phase. nih.gov For carboxylic acids, acidifying the mobile phase with agents like phosphoric acid or formic acid is crucial to suppress the ionization of the carboxyl group, thereby increasing retention and improving peak symmetry. sielc.com The concentration of the organic modifier (acetonitrile) in the mobile phase significantly influences the retention time; a higher concentration leads to faster elution. nih.gov Temperature can also be optimized to improve separation efficiency. ijpsonline.com

Below is a table outlining a potential optimized RP-HPLC method for the analysis of "2,4-Octadienoic acid, 4-ethyl-".

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for medium-chain carboxylic acids. |

| Mobile Phase | Acetonitrile:Water (gradient elution) | Gradient elution allows for the separation of compounds with a range of polarities. |

| Acid Modifier | 0.1% Formic Acid or Phosphoric Acid | Suppresses ionization of the carboxylic acid, leading to better peak shape and retention. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Carboxylic acids generally show absorbance at low UV wavelengths. ijpsonline.com |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

"2,4-Octadienoic acid, 4-ethyl-" possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Chiral Phase HPLC (CP-HPLC) is the most effective method for their separation. aocs.org

Enantiomeric separation can be achieved through two main strategies:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). The enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times. aocs.org Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are commonly used for the separation of chiral acids. researchgate.netnih.gov The mobile phase is typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape. aocs.org

Indirect Separation: This method involves derivatizing the racemic acid with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. aocs.org While effective, this method requires an additional reaction step and the availability of an enantiomerically pure derivatizing agent.

The table below outlines a potential direct chiral HPLC method for the separation of the enantiomers of "2,4-Octadienoic acid, 4-ethyl-".

| Parameter | Condition | Rationale |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H) or Pirkle-type | These CSPs are known to be effective for the resolution of a wide range of chiral carboxylic acids. researchgate.net |

| Mode | Normal Phase | Often provides better selectivity for chiral separations on these types of columns. |

| Mobile Phase | Hexane (B92381):Isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) | The alcohol acts as a polar modifier, and TFA is an acidic additive to improve peak shape for acidic analytes. aocs.org |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 25 °C | Temperature can affect chiral recognition; ambient temperature is a good starting point. |

| Detection | UV at 254 nm or 210 nm | Wavelength is chosen based on the chromophore of the analyte. |

The two double bonds in "2,4-Octadienoic acid, 4-ethyl-" can exist in different geometric configurations (E/Z or cis/trans), leading to the possibility of four geometric isomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). Silver Ion HPLC (Ag+-HPLC) is a powerful technique for separating these isomers.

The separation mechanism is based on the reversible formation of charge-transfer complexes between silver ions (Ag+) and the π-electrons of the double bonds. aocs.org The strength of this interaction depends on the number, position, and geometry of the double bonds. Generally, cis isomers form stronger complexes and are retained longer than trans isomers. chemistryviews.org The silver ions are typically incorporated into the stationary phase, either by impregnating a silica (B1680970) gel column or by using a cation-exchange column loaded with Ag+. aocs.org

A typical mobile phase for Ag+-HPLC consists of a nonpolar solvent like hexane with a more polar modifier such as isopropanol or acetonitrile. aocs.org The choice and concentration of the modifier are critical for optimizing the separation.

The following table details a potential Silver Ion HPLC method for separating the geometric isomers of "2,4-Octadienoic acid, 4-ethyl-".

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Silver ion-impregnated silica or cation-exchange column (e.g., Nucleosil 5SA) | Provides the stationary phase with the necessary silver ions for complexation. chemistryviews.org |

| Mobile Phase | Hexane:Isopropanol (e.g., 99.5:0.5 v/v) | A nonpolar mobile phase is typically used to modulate the retention based on the silver ion interactions. aocs.org |

| Flow Rate | 0.8 - 1.5 mL/min | Adjusted to optimize resolution and analysis time. aocs.org |

| Column Temperature | Ambient | Temperature can influence the stability of the silver-olefin complexes. |

| Detection | UV at 235 nm | The conjugated diene system in the analyte provides a suitable chromophore for UV detection. aocs.org |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility. impact-solutions.co.uk

GC-MS combines the separation power of GC with the identification capabilities of MS, making it an ideal tool for the structural elucidation and profiling of "2,4-Octadienoic acid, 4-ethyl-". impact-solutions.co.uk

Derivatization: To make the carboxylic acid suitable for GC analysis, it is commonly converted into a more volatile ester, such as a methyl ester (FAME) or ethyl ester (FAEE), through a process like transesterification. impact-solutions.co.uk This step is crucial for preventing thermal decomposition and poor peak shape during the GC analysis. impact-solutions.co.uk

GC Separation: The derivatized analyte is separated on a capillary column based on its boiling point and interaction with the stationary phase. A non-polar or medium-polarity column is typically used for the analysis of fatty acid esters. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different volatilities.

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable information for structural elucidation. For an ethyl ester, characteristic fragments include the molecular ion (M+), a fragment from the loss of an ethoxy group ([M-45]+), and a prominent ion at m/z 88 resulting from a McLafferty rearrangement. tdx.cat The fragmentation pattern can also help to deduce the position of the double bonds and the ethyl branch.

The tables below provide typical parameters for a GC-MS analysis and expected mass spectral fragments for the ethyl ester of "2,4-Octadienoic acid, 4-ethyl-".

Table 7.1.2.1.1: Typical GC-MS Parameters

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial temp 50°C, hold 2 min, ramp to 250°C at 10°C/min, hold 5 min |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

| Transfer Line Temp | 280°C |

Table 7.1.2.1.2: Expected Key Mass Fragments for 4-Ethyl-2,4-octadienoic acid, ethyl ester

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 196 | [M]+• | Molecular Ion (for C12H20O2) |

| 167 | [M - C2H5]+• | Loss of the ethyl branch |

| 151 | [M - OC2H5]+ | Loss of the ethoxy group from the ester |

| 123 | [M - COOC2H5]+ | Loss of the entire ester group |

| 88 | [C4H8O2]+• | McLafferty rearrangement product, characteristic of ethyl esters. tdx.cat |

Spectroscopic Characterization Methods

Mass Spectrometry (MS) Techniques

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is frequently used for the analysis of moderately polar organic molecules, enabling the ionization of thermally labile compounds with minimal fragmentation. nih.gov In the context of characterizing fatty acid derivatives like 2,4-Octadienoic acid, 4-ethyl-, ESI mass spectrometry (ESI-MS) is a powerful tool.

Typically, analysis is performed by direct insertion of the sample into the ESI source coupled with an ion trap (IT) analyzer. For acidic compounds, the ESI source is often operated in the negative ion mode, which facilitates the deprotonation of the analyte to form an [M-H]⁻ ion. scielo.br

Detailed research findings from the analysis of ethyl ester fractions in natural product extracts have utilized DI-ESI-IT-MSⁿ under the following conditions:

Ionization Mode: Negative scielo.br

Mass Range: m/z 100-1500 scielo.br

Capillary Voltage: 4.5 kV scielo.br

Drying Gas (N₂) Flow: 4.0 L/min scielo.br

Nebulizer Pressure: 14 psi scielo.br

Source Temperature: 230 °C scielo.br

This configuration allows for the generation of stable ions of the target compound, which can then be subjected to tandem mass spectrometry (MS/MS) experiments for structural elucidation. The fragmentation patterns observed in MS/MS spectra provide valuable information about the molecule's structure. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative ESI | scielo.br |

| Mass Range (m/z) | 100-1500 | scielo.br |

| Capillary Voltage | 4.5 kV | scielo.br |

| Drying Gas Flow | 4.0 L/min | scielo.br |

| Nebulizer Pressure | 14 psi | scielo.br |

| Source Temperature | 230 °C | scielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of 2,4-Octadienoic acid, 4-ethyl- within a complex mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. mdpi.com

The chromatographic step separates the target analyte from other components in the sample matrix. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.net For instance, a UHPLC system might employ a gradient elution using water and acetonitrile, both containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. mdpi.com

Following separation, the analyte is introduced into the mass spectrometer, often using an ESI source. The mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF), provides high-resolution and accurate mass data, which is critical for confirming the elemental composition of the compound. mdpi.com

| LC-MS System Parameters | Reference | ||

|---|---|---|---|

| Liquid Chromatography (UHPLC) | Column | Poroshell 120 SB-Aq (100 × 2.1 mm, 2.7 µm) | mdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | mdpi.com | |

| Flow Rate | 0.45 mL/min | mdpi.com | |

| Column Temperature | 40 °C | mdpi.com | |

| Mass Spectrometry (ESI-QTOF) | Ionization Mode | Negative ESI | mdpi.com |

| Drying Gas Temperature | 290 °C | mdpi.com | |

| Capillary Voltage (VCap) | 3000 V | mdpi.com | |

| Mass Acquisition Range (m/z) | 100-1200 | mdpi.com |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a sensitive technique used for the analysis of a wide range of molecules, including lipids and other organic compounds, often in complex mixtures with minimal sample preparation. nih.govnih.gov The technique involves co-crystallizing the sample with a matrix material on a target plate. The matrix absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules. mdpi.com

The choice of matrix is critical for successful MALDI analysis. For organic acids and lipids, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (α-CHCA). nih.govmdpi.com The sample and matrix are typically mixed and deposited on the MALDI plate using the "dried droplet method". nih.gov

MALDI-TOF MS offers high sensitivity, with limits of detection in the femtomole range, and provides high-resolution mass measurements, which is beneficial for accurate mass determination. nih.gov While specific applications to 2,4-Octadienoic acid, 4-ethyl- are not extensively documented, the methodology is well-suited for the rapid screening and profiling of this and related fatty acids in various samples. nih.govmdpi.com

Method Validation and Quantitative Analysis in Complex Matrices

To ensure the reliability of quantitative data, any analytical method developed for the determination of 2,4-Octadienoic acid, 4-ethyl- in complex matrices must be thoroughly validated. gavinpublishers.comedqm.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com Key validation parameters, as outlined by international guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). gavinpublishers.comjrasb.com

Specificity/Selectivity: This ensures that the analytical signal is solely from the target analyte, without interference from other components in the sample matrix, such as excipients or impurities. gavinpublishers.comedqm.eu

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. researchgate.net A correlation coefficient (R²) greater than 0.999 is typically desired. researchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 98-102%. gavinpublishers.com

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with values less than 2% being desirable. researchgate.netjrasb.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jrasb.com

The influence of the sample matrix is a critical factor, as it can interfere with the analysis. edqm.eu Therefore, validation must be performed using the actual complex matrix in which the analyte will be quantified.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Ensures the signal is only from the analyte. gavinpublishers.com |

| Linearity (R²) | ≥ 0.999 | Confirms a proportional response to concentration. researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures closeness to the true value. gavinpublishers.com |

| Precision (% RSD) | ≤ 2.0% | Demonstrates the repeatability of the method. researchgate.netjrasb.com |

| Limit of Quantitation (LOQ) | Determined by S/N ratio or standard deviation of the response | Defines the lowest concentration that can be reliably measured. jrasb.com |

Computational Chemistry and Molecular Modeling of 2,4 Octadienoic Acid, 4 Ethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide valuable insights into electron distribution, molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and various reactivity descriptors.

A comprehensive literature search did not yield any studies that have performed quantum chemical calculations on 2,4-Octadienoic acid, 4-ethyl-. Consequently, there is no published data on its calculated electronic structure, such as orbital energies, charge distribution, or molecular electrostatic potential maps. Similarly, computational predictions of its reactivity, including Fukui functions or local softness indices, are not available.

Interactive Data Table: Calculated Electronic Properties of 2,4-Octadienoic acid, 4-ethyl-

| Parameter | Value | Method/Basis Set | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics Simulations for Conformational Analysis

No published research could be found that has conducted molecular dynamics simulations specifically for 2,4-Octadienoic acid, 4-ethyl-. As a result, there is no available information regarding its conformational preferences, the dynamics of its flexible ethyl and alkyl chains, or the influence of solvent on its three-dimensional structure. Such studies would be necessary to understand how its shape and flexibility might influence its interactions with other molecules.

Interactive Data Table: Key Conformational Dihedrals of 2,4-Octadienoic acid, 4-ethyl- from MD Simulations

| Dihedral Angle | Predominant Angles (°) | Population (%) | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

In Silico Studies of Molecular Interactions

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are crucial for predicting and analyzing the interactions between a small molecule and a biological target or another chemical species. These studies can elucidate binding modes, interaction energies, and the key structural features responsible for a particular activity.

The scientific literature lacks any in silico studies investigating the molecular interactions of 2,4-Octadienoic acid, 4-ethyl-. There are no reports of molecular docking studies to identify potential binding targets, nor are there any QSAR models that include this compound to predict its activity based on its structure. Research in this area would be required to hypothesize its potential biological or chemical functions.

Structure-Reactivity Relationships from Computational Approaches

Computational approaches are instrumental in establishing relationships between the chemical structure of a molecule and its reactivity. By correlating calculated electronic and structural parameters with experimentally observed reactivity, it is possible to build predictive models and gain a deeper understanding of reaction mechanisms.

Due to the absence of computational studies on 2,4-Octadienoic acid, 4-ethyl-, no structure-reactivity relationships derived from computational methods have been reported. The specific influence of the ethyl group at the 4-position on the reactivity of the conjugated dienoic acid system has not been computationally explored.

Future Research Directions and Emerging Trends

Exploration of Undiscovered Natural Sources and Biosynthetic Pathways

While branched-chain fatty acids (BCFAs) are known to be present in various natural sources, particularly ruminant-derived foods like dairy and beef, the specific natural occurrence of 2,4-Octadienoic acid, 4-ethyl- remains largely uncharacterized. mdpi.comnih.gov Future research will likely focus on comprehensive screening of microbial and plant metabolomes. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with gas chromatography, are essential tools in the search for novel lipids in complex biological samples. rjlbpcs.com

The biosynthesis of fatty acids in organisms occurs through well-defined pathways, such as the fatty acid synthase (FAS) systems. researchgate.netnih.gov The formation of unsaturated bonds is typically accomplished through either an oxygen-independent pathway involving specific dehydratase and isomerase enzymes or an oxygen-dependent pathway utilizing desaturase enzymes. nih.gov The biosynthesis of branched chains often involves the use of branched-chain amino acid catabolites as primers. mdpi.com

Future investigations will aim to:

Identify Microbial Producers: Screen diverse microbial ecosystems, from soil bacteria to marine microorganisms, for the presence of 2,4-Octadienoic acid, 4-ethyl-.

Elucidate Biosynthetic Genes: Once a producing organism is identified, genomic and transcriptomic analyses can pinpoint the specific enzymes—such as unique synthases, desaturases, or isomerases—responsible for the ethyl branch and the conjugated double bond system. mdpi.comresearchgate.net

Characterize Novel Enzymes: The enzymes involved may exhibit relaxed substrate specificity, a characteristic of diversity-generating biosynthetic pathways that produce a range of related metabolites. nih.gov Understanding these enzymes could pave the way for their use in biocatalytic synthesis.

Development of Novel Stereoselective and Sustainable Synthetic Routes

The chemical synthesis of 2,4-Octadienoic acid, 4-ethyl- presents a significant challenge due to the need to control the stereochemistry (E/Z configuration) of the two double bonds. Stereoselective synthesis is crucial as different isomers can have vastly different biological activities.

Current research in organic synthesis provides a strong foundation for developing such routes. Methods like the Horner-Wadsworth-Emmons reaction and Suzuki alkenylation are powerful tools for creating specific double bond geometries. researchgate.netacs.org Future synthetic strategies are expected to focus on:

Catalytic Efficiency: Employing transition-metal catalysts (e.g., palladium, rhodium) to achieve high selectivity and yield under mild conditions. researchgate.net

Green Chemistry Principles: Designing synthetic pathways that are more sustainable. This includes using renewable starting materials, reducing solvent waste, and employing biocatalysis (using isolated enzymes or whole-cell systems) to perform specific chemical transformations. mdpi.com

Modular Approaches: Developing synthetic routes that allow for the easy modification of the molecule's structure, enabling the creation of analogues for structure-activity relationship studies.

Advanced Spectroscopic Techniques for Isomer Differentiation

Distinguishing between the different geometric isomers (e.g., (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)) of 2,4-Octadienoic acid, 4-ethyl- is a critical analytical challenge. Standard techniques may not provide sufficient resolution. Therefore, emerging trends focus on advanced spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for isomer determination. researchgate.net

1D and 2D NMR: Techniques like 1H NMR can often distinguish isomers based on the coupling constants of the olefinic protons. researchgate.net More advanced 2D NMR experiments, such as COSY and NOESY, can provide definitive structural assignments by showing through-bond and through-space correlations between protons, respectively. magritek.comnih.govmagritek.comnih.gov

13C NMR: The chemical shifts of the carbon atoms in the conjugated system are sensitive to the geometry of the double bonds, providing another layer of structural information. tandfonline.com

Mass Spectrometry (MS) , especially when coupled with chromatography, is vital for both identification and structural elucidation.

LC-MS/MS: Liquid chromatography can separate isomers, which can then be fragmented in the mass spectrometer. nih.gov The fragmentation patterns can sometimes be unique to specific isomers.

Derivatization: Chemical derivatization can be employed to "fix" the double bonds (e.g., via epoxidation or Paternò-Büchi reaction) before MS analysis, leading to isomer-specific fragments that make identification more reliable. nih.govcreative-proteomics.com

The table below summarizes the application of these techniques for isomer differentiation.

| Technique | Principle | Application to 2,4-Octadienoic acid, 4-ethyl- |

| 1H NMR | Measures the magnetic environment of hydrogen nuclei. Coupling constants (J-values) between olefinic protons differ for E and Z isomers. | Differentiates E and Z configurations based on the magnitude of proton-proton coupling constants across the double bonds. |

| 2D-NOESY NMR | Detects spatial proximity between nuclei. A nuclear Overhauser effect (NOE) is observed between protons that are close in space. | Can confirm E/Z geometry by identifying NOEs between protons on the same side of a double bond. nih.gov |

| 13C NMR | Measures the magnetic environment of carbon-13 nuclei. The chemical shifts of carbons involved in and adjacent to the double bonds are influenced by stereochemistry. | Provides complementary data for isomer assignment, as carbon shifts are sensitive to the electronic environment dictated by the isomer's shape. tandfonline.com |

| LC-MS/MS with Derivatization | Chromatographic separation of isomers followed by mass analysis of fragments. Derivatization creates unique fragmentation patterns for each isomer. | Allows for sensitive detection and quantification of individual isomers in complex mixtures by creating unique mass spectral fingerprints. nih.gov |

Theoretical Predictions of Reactivity and Biological Functionality

Computational chemistry offers powerful tools to predict the properties and potential functions of molecules like 2,4-Octadienoic acid, 4-ethyl- before engaging in extensive laboratory work. mit.edu These theoretical approaches can guide experimental design and help rationalize observed results.

Density Functional Theory (DFT): This quantum mechanical method can be used to calculate the molecule's electronic structure, predict its three-dimensional shape, and determine the energies of different isomers. nih.govresearchgate.net It can also model reaction mechanisms, helping to design better synthetic routes. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model how the molecule behaves over time, providing insights into its flexibility and interactions with other molecules, such as water, lipids, or proteins. chemrxiv.org This is particularly useful for predicting how the fatty acid might insert into and affect a cell membrane.

Quantitative Structure-Activity Relationship (QSAR): If a set of similar molecules with known biological activities is available, QSAR models can be built to predict the activity of 2,4-Octadienoic acid, 4-ethyl-. These models correlate structural or physicochemical properties with activity. mdpi.com

Molecular Docking: This technique predicts how a molecule might bind to the active site of a protein, such as an enzyme or a receptor. nih.gov It can be used to screen for potential biological targets and hypothesize a mechanism of action, for instance, its potential role as an anti-inflammatory agent by binding to enzymes like cyclooxygenase or lipoxygenase.

The following table outlines these predictive methods.

| Computational Method | Principle | Potential Insights for 2,4-Octadienoic acid, 4-ethyl- |

| Density Functional Theory (DFT) | Solves approximations of the Schrödinger equation to determine electron density and energy. | Predicts isomer stability, electronic properties (e.g., HOMO/LUMO energies), and reaction pathways for synthesis or degradation. nih.govrsc.org |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time based on classical mechanics. | Models interactions with biological membranes, aggregation behavior, and conformational flexibility in different environments. chemrxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in molecular structure with changes in biological activity using statistical models. | Predicts potential bioactivity (e.g., antimicrobial, anti-inflammatory) based on its structural features compared to known bioactive fatty acids. mdpi.com |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. | Identifies potential protein targets and hypothesizes mechanisms of biological action by modeling binding affinity and interactions. |

As these research directions are pursued, a more complete picture of 2,4-Octadienoic acid, 4-ethyl- will emerge, potentially revealing a unique bioactive compound with applications in medicine, food science, or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.